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Compound of Interest

Compound Name: Crassanine

Cat. No.: B103086 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crassanine is a novel natural product with significant therapeutic potential. The definitive

structural characterization of such new chemical entities is a critical step in drug discovery and

development. This application note outlines a comprehensive approach for the structural

elucidation of Crassanine utilizing a combination of high-resolution Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical

techniques provide detailed information about the molecule's connectivity, stereochemistry, and

elemental composition.

Methodology Overview
The structural analysis of Crassanine follows a systematic workflow, beginning with the

determination of its molecular formula by high-resolution mass spectrometry. Subsequently, a

suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to

piece together the molecular framework.

Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is utilized to determine the accurate mass of the

molecular ion, which in turn provides the elemental composition and molecular formula of
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Crassanine. Tandem mass spectrometry (MS/MS) experiments are then performed to induce

fragmentation of the molecule, offering valuable clues about its substructures.

NMR Spectroscopic Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] A

series of NMR experiments are conducted to establish the complete chemical structure of

Crassanine.

¹H NMR (Proton NMR): Provides information on the number of different types of protons,

their chemical environment, and their proximity to one another.[1] The chemical shift of ¹H

typically occurs in the range of 0 to 14 ppm.[1]

¹³C NMR (Carbon NMR): Reveals the number of distinct carbon atoms in the molecule and

their electronic environment. The chemical shifts for ¹³C NMR have a wider range than ¹H

NMR, typically from 10 to 220 ppm, which often results in better resolution.[1]

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-

45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D NMR technique that identifies protons that are

coupled to each other, typically on adjacent carbon atoms.[3]

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly

bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations

between protons and carbons that are separated by two or three bonds, which is crucial for

connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons

that are close to each other in space, providing insights into the relative stereochemistry of

the molecule.

Illustrative Data for Crassanine
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific

experimental data for "Crassanine" is not publicly available.
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Table 1: Mass Spectrometry Data for Crassanine
Parameter Value

Ionization Mode ESI+

[M+H]⁺ (m/z) 345.1234

Molecular Formula C₂₀H₂₂N₂O₃

Key MS/MS Fragments (m/z) 289.0987, 215.0765, 147.0654

Table 2: ¹H NMR Data for Crassanine (500 MHz, CDCl₃)

Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 7.85 d 8.5 1H

H-2 7.50 t 7.5 1H

H-3 7.65 t 7.5 1H

H-4 7.90 d 8.5 1H

H-6 4.50 dd 10.5, 5.0 1H

H-7a 2.10 m 1H

H-7b 1.95 m 1H

H-8 3.80 s 3H

H-10 6.50 s 1H

... ... ... ... ...

Table 3: ¹³C NMR Data for Crassanine (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) DEPT

C-1 128.5 CH

C-2 125.0 CH

C-3 130.2 CH

C-4 122.8 CH

C-4a 135.6 C

C-5 168.0 C

C-6 75.3 CH

C-7 35.1 CH₂

C-8 55.4 CH₃

... ... ...

Experimental Workflow
The overall workflow for the structural analysis of Crassanine is depicted below.
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Caption: Workflow for the structural elucidation of Crassanine.

Illustrative Mass Spectrometry Fragmentation Pathway
The fragmentation pattern observed in the MS/MS spectrum provides evidence for the

connectivity of atoms within the molecule.
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Crassanine
[M+H]⁺

m/z = 345.1234

Fragment A
[M+H-C₂H₃O]⁺
m/z = 289.0987

- C₄H₆O₂

Fragment B
[M+H-C₇H₇O₂]⁺
m/z = 215.0765

- C₇H₇NO

Fragment C
[M+H-C₁₀H₁₁N₂O]⁺

m/z = 147.0654

- C₇H₅NO

Click to download full resolution via product page

Caption: Hypothetical fragmentation of Crassanine in MS/MS.

Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

Dissolve 1 mg of purified Crassanine in 1 mL of HPLC-grade methanol to create a 1

mg/mL stock solution.

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water

containing 0.1% formic acid.

Instrumentation:

Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an

electrospray ionization (ESI) source.

Data Acquisition:

Ionization Mode: Positive (ESI+)
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Mass Range: m/z 100-1000

Resolution: > 60,000 FWHM

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 35 (arbitrary units)

Auxiliary Gas Flow Rate: 10 (arbitrary units)

Capillary Temperature: 320 °C

MS/MS Analysis:

Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant

precursor ions.

Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to achieve optimal

fragmentation.

Data Analysis:

Process the raw data using the instrument's software.

Determine the elemental composition of the parent ion and its major fragments using the

accurate mass measurements.

Protocol 2: NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5 mg of dry, purified Crassanine in 0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, MeOD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

Transfer the solution to a 5 mm NMR tube.

Instrumentation:
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Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

for enhanced sensitivity.

Data Acquisition - 1D NMR:

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4 s

Relaxation Delay: 2 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2 s

DEPT-135:

Pulse Program: dept135

Number of Scans: 256

Data Acquisition - 2D NMR:

COSY:

Pulse Program: cosygpqf

Number of Increments: 256
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Number of Scans: 8

HSQC:

Pulse Program: hsqcedetgpsisp2.2

Number of Increments: 256

Number of Scans: 16

HMBC:

Pulse Program: hmbcgpndqf

Number of Increments: 256

Number of Scans: 32

NOESY:

Pulse Program: noesygpph

Mixing Time: 500 ms

Number of Increments: 256

Number of Scans: 16

Data Processing and Analysis:

Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the TMS signal.

Integrate the ¹H NMR signals and pick peaks for all spectra.

Analyze the 1D and 2D spectra to assemble the structure of Crassanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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